2-Cyclopentylpyrimidin-4-amine

Overview

Description

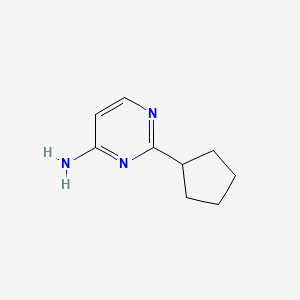

2-Cyclopentylpyrimidin-4-amine is an organic compound with the molecular formula C9H13N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by a cyclopentyl group attached to the second carbon of the pyrimidine ring and an amino group at the fourth position

Biochemical Analysis

Biochemical Properties

2-Cyclopentylpyrimidin-4-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The nature of these interactions often involves the inhibition of enzyme activity, leading to alterations in cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the cyclic AMP (cAMP) signaling pathway, which is crucial for various cellular responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes, such as CDKs, inhibiting their activity and thereby affecting the cell cycle . This inhibition can lead to cell cycle arrest, which is a critical mechanism in controlling cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including prolonged cell cycle arrest and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, depending on its concentration in target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cyclopentanone with guanidine to form 2-cyclopentylguanidine. This intermediate then undergoes cyclization with formamide under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: The amino group at the fourth position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Cyclopentylpyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

2-Cyclohexylpyrimidin-4-amine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

2-Phenylpyrimidin-4-amine: Contains a phenyl group instead of a cyclopentyl group.

2-Methylpyrimidin-4-amine: Contains a methyl group instead of a cyclopentyl group.

Uniqueness

2-Cyclopentylpyrimidin-4-amine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .

Biological Activity

2-Cyclopentylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDK4 and CDK6). This article explores its biochemical properties, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound exhibits several key biochemical properties:

- Enzyme Interaction : It has been shown to selectively inhibit CDK4 and CDK6, which are critical for cell cycle regulation. This inhibition disrupts cell cycle progression, particularly at the G1 phase, making it a candidate for cancer therapy.

- Cellular Effects : The compound modulates various signaling pathways, including the cyclic AMP (cAMP) pathway, influencing gene expression and cellular metabolism.

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding Affinity : The compound binds to specific sites on CDKs, inhibiting their activity. This interaction leads to a halt in the cell cycle, preventing uncontrolled cell proliferation.

- Inhibition of Inflammatory Pathways : Research indicates that it may also inhibit enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

- Cancer Treatment : Due to its ability to inhibit CDK4 and CDK6, it is being investigated for efficacy against various cancers, including leukemia and solid tumors .

- Inflammatory Diseases : The compound may also be useful in treating inflammatory conditions such as rheumatoid arthritis and psoriasis .

- Infectious Diseases : Preliminary studies suggest potential applications as an anti-infective agent due to its broad-spectrum activity against different pathogens .

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | CDK Inhibition IC50 (nM) | Unique Features |

|---|---|---|

| This compound | 30 | Selective for CDK4/6 |

| 2-Cyclohexylpyrimidin-4-amine | 50 | Similar structure but with cyclohexyl group |

| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 25 | Halogenated derivative with enhanced reactivity |

Table 2: Summary of Case Studies on Anticancer Activity

Case Studies

-

Inhibition of Acute Myeloid Leukemia (AML) :

A study demonstrated that this compound effectively inhibited cell proliferation in AML cell lines MV4-11 and MOLM13. The IC50 values were reported at approximately 40 nM and 50 nM respectively, indicating potent activity against these cancer cells regardless of FLT3 mutation status . -

Anti-inflammatory Effects :

Another investigation highlighted the compound's potential in reducing inflammation markers in vitro. It was shown to inhibit the activity of specific kinases involved in inflammatory pathways, suggesting its utility in treating conditions like rheumatoid arthritis .

Properties

IUPAC Name |

2-cyclopentylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHXQZJGACQEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306836 | |

| Record name | 2-Cyclopentyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871823-79-9 | |

| Record name | 2-Cyclopentyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871823-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.